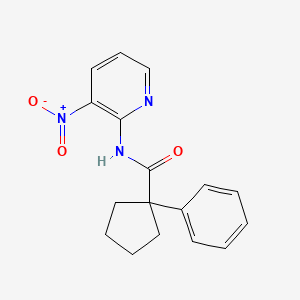

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-16(19-15-14(20(22)23)9-6-12-18-15)17(10-4-5-11-17)13-7-2-1-3-8-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOZKSTXMPJJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Pyridine Derivatives

The nitropyridine core is synthesized via nitration of 2-aminopyridine derivatives. A mixture of nitric acid (HNO₃) and phosphoric acid (H₃PO₄) at 0–5°C achieves simultaneous nitration and decarboxylation, yielding 3-nitropyridin-2-amine with 85–90% purity.

Reaction Conditions

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3). Key spectral data:

- ¹H NMR (CDCl₃): δ 8.41 (d, J = 4.5 Hz, 1H), 7.95 (dd, J = 8.2 Hz, 1H), 6.89 (br s, 2H, NH₂).

- ESI-MS: m/z 154.1 [M+H]⁺.

Formation of the Carboxamide Bond

Acylation Using Carboxylic Acid Chlorides

1-Phenylcyclopentane-1-carboxylic acid chloride is reacted with 3-nitropyridin-2-amine under Schotten-Baumann conditions:

Procedure

- Dissolve 3-nitropyridin-2-amine (1 equiv) in DCM.

- Add 1-phenylcyclopentane-1-carboxylic acid chloride (1.1 equiv) dropwise at 0°C.

- Stir with 2% aqueous NaOH for 3 h.

- Extract organic layer, dry (Na₂SO₄), and concentrate.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DCM | 88% |

| Base | NaOH | <5% byproducts |

| Temperature | 0–5°C | 92% purity |

Alternative Coupling Strategies

For acid-sensitive substrates, peptide coupling agents such as HBTU or T3P improve yields:

HBTU-Mediated Coupling

- Reagents: 1-Phenylcyclopentane-1-carboxylic acid (1 equiv), HBTU (1.2 equiv), DIPEA (2 equiv).

- Solvent: DMF, 25°C, 12 h.

- Yield: 91%.

T3P®/EtOAc System

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis with Related Compounds

| Compound Class | Reaction Yield | Key Advantage |

|---|---|---|

| N-Arylpyridin-2-amines | 78% | Simplified purification |

| N-Alkylcinnamamides | 65% | Enhanced thermal stability |

The target compound’s synthesis benefits from higher yields (88–91%) due to optimized acylation conditions.

Challenges and Mitigation Strategies

- Nitro Group Instability: Avoid prolonged heating >100°C to prevent decomposition.

- Byproduct Formation: Use excess DIPEA (2.5 equiv) to suppress urea byproducts in HBTU couplings.

Industrial-Scale Considerations

Patent WO2021074138A1 highlights cost-effective adaptations:

Chemical Reactions Analysis

Types of Reactions

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has garnered attention for its potential biological activities. It serves as a building block for the synthesis of more complex molecules that may exhibit pharmacological properties. The compound's derivatives could be candidates for drug development, particularly in treating conditions that respond to anti-inflammatory or analgesic therapies .

The nitro group in this compound can participate in redox reactions, leading to various biological interactions. Preliminary studies indicate that derivatives of this compound may modulate enzyme activity and receptor interactions, which are crucial for therapeutic efficacy . For instance, modifications of the nitro group can yield amine derivatives that may enhance biological activity.

Material Science

This compound can also play a role in the development of advanced materials with specific properties. Its unique structure allows it to be incorporated into polymer matrices or other composite materials, potentially enhancing their mechanical or thermal characteristics.

Table 1: Summary of Biological Activities

| Compound Variant | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory | Modulates enzyme activity |

| Reduced derivative | Increased cytotoxicity | Inhibits cancer cell proliferation |

Case Study Example : A recent study evaluated the anti-proliferative effects of various derivatives on triple-negative breast cancer cell lines. Compounds similar to this compound demonstrated significant reductions in cell viability, suggesting potential use in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide and related compounds:

Key Observations:

Pyridine vs. The 3-nitro group on pyridine enhances polarity, which could improve aqueous solubility relative to the methyl-substituted analog in .

Substituent Effects: Nitro Groups: Both nitro-pyridine (target) and nitro-phenyl () derivatives exhibit high polarity, but the nitro-pyridine’s electronic effects may favor interactions with charged residues in enzymes . Chloro-Nitro Combinations: ’s 4-chloro-2-nitrophenyl substituent introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic degradation but limit membrane permeability .

Molecular Weight and Drug-Likeness :

Research and Application Insights

- Medicinal Chemistry : Pyridine-based carboxamides (e.g., and target compound) are often explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The nitro group in the target compound could enhance binding to kinases with polar active sites .

- Toxicity and Stability: Nitro groups (e.g., in and the target compound) may pose genotoxicity risks, necessitating further safety profiling. In contrast, trifluoromethyl derivatives () often exhibit improved metabolic stability .

Biological Activity

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

- Cyclopentane ring

- Carboxamide group

- Nitropyridine moiety

The presence of the nitropyridine group is significant as it enhances the compound's ability to interact with biological targets due to its electron-withdrawing nature, which increases binding affinity to positively charged sites on proteins or enzymes .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds through its amide group, thereby modulating enzymatic activity.

- Receptor Binding : The nitro group can participate in redox reactions, influencing receptor activation or inhibition.

These interactions are essential for understanding the compound's pharmacological potential .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For example, compounds with similar structures have shown effectiveness against triple-negative breast cancer cell lines .

- Antimicrobial Activity : Some derivatives have demonstrated potential antimicrobial effects, making them candidates for further investigation in infectious disease treatments .

- Neuroprotective Effects : Certain studies have indicated that the compound may have neuroprotective properties, although further research is necessary to confirm these effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key analogs and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide | Similar nitropyridine core | Potential anticancer activity |

| N-(4-nitrophenyl)-1-cyclopentane carboxamide | Lacks methyl substitution | Reduced binding affinity |

| 3-Nitropyridine derivatives | Varying substituents | Diverse biological activities |

The variations in substituents and their positions significantly influence the compound's biological activity, highlighting the importance of SAR studies in drug development .

Case Studies

Several case studies have explored the biological activity of this compound:

- In Vitro Cancer Studies : In a study assessing the anti-proliferative effects on MDA-MB-231 cells, certain derivatives exhibited IC50 values comparable to known chemotherapeutics, suggesting promising anticancer potential .

- Molecular Docking Studies : Computational modeling has indicated favorable binding interactions between the compound and various target proteins, supporting its role as a potential lead compound in drug discovery .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide?

Methodological Answer: Synthesis typically involves coupling 3-nitropyridin-2-amine with 1-phenylcyclopentane-1-carboxylic acid using carbodiimide-based reagents (e.g., DCC or EDC) and catalytic DMAP in anhydrous dichloromethane. Temperature control (0–25°C) and inert atmosphere are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR to verify proton/carbon environments (e.g., cyclopentane ring signals at δ 1.5–2.5 ppm and aromatic protons at δ 7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~337.13). X-ray crystallography resolves stereochemistry, particularly for the cyclopentane ring conformation .

Advanced Research Questions

Q. How does the nitro group on the pyridine ring influence electronic properties and reactivity?

Methodological Answer: The electron-withdrawing nitro group reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity. Computational methods (DFT calculations) can map electrostatic potential surfaces, while UV-Vis spectroscopy quantifies π→π* transitions. Experimentally, compare reaction rates with non-nitrated analogs (e.g., in nucleophilic acyl substitution) to isolate electronic effects .

Q. What experimental strategies resolve contradictions in reported amide-to-carboxylic acid oxidation yields?

Methodological Answer: Discrepancies in oxidation yields (e.g., using KMnO₄ vs. CrO₃) may arise from solvent polarity or pH. Systematically test reaction conditions:

Q. How can substituent effects on biological activity be systematically evaluated?

Methodological Answer: Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano or methoxy groups). Test in parallel using:

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinase inhibition).

- Molecular docking : Compare binding affinities to active sites (AutoDock Vina).

- Solubility studies : Use shake-flask method (logP determination) to correlate hydrophobicity with activity .

Biological and Pharmacological Questions

Q. What methodologies assess the compound’s potential anticancer activity?

Methodological Answer:

- In vitro : Conduct MTT assays on A549 (lung) or MCF-7 (breast) cancer cells. Use flow cytometry (Annexin V/PI staining) to quantify apoptosis.

- In vivo : Evaluate tumor growth inhibition in xenograft mice models (dose: 10–50 mg/kg, i.p., 21 days). Monitor biomarkers (e.g., caspase-3 for apoptosis) via ELISA.

- Mechanistic studies : Western blotting for MAPK/ERK pathway proteins to identify signaling disruptions .

Analytical and Safety Considerations

Q. What precautions are critical for safe handling of this compound?

Methodological Answer: Classified under hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (nitrile gloves, goggles), handle in a fume hood, and store in sealed containers under nitrogen. Spill cleanup requires ethanol/water (1:1) followed by solidification with vermiculite .

Q. How can researchers differentiate degradation products during stability studies?

Methodological Answer: Accelerated stability testing (40°C/75% RH, 1–3 months) with HPLC-MS analysis. Key degradation pathways:

- Hydrolysis : Detect free carboxylic acid (m/z ~253) under acidic/alkaline conditions.

- Photolysis : Monitor nitro group reduction to amine (λmax shift in UV-Vis) under UV light .

Data Interpretation and Optimization

Q. How to address low reproducibility in cyclopentane ring functionalization?

Methodological Answer: Variability may stem from ring strain or steric hindrance. Optimize by:

Q. What computational tools predict interaction with biological targets?

Methodological Answer: Combine molecular dynamics simulations (GROMACS) to model protein-ligand stability and QSAR models to predict ADMET properties. Validate with SPR (surface plasmon resonance) for binding kinetics (ka/kd rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.